tert-Butyl 3-((pyridin-2-ylmethyl)amino)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC18725034
Molecular Formula: C16H25N3O2
Molecular Weight: 291.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H25N3O2 |
|---|---|
| Molecular Weight | 291.39 g/mol |
| IUPAC Name | tert-butyl 3-(pyridin-2-ylmethylamino)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-6-8-14(12-19)18-11-13-7-4-5-9-17-13/h4-5,7,9,14,18H,6,8,10-12H2,1-3H3 |
| Standard InChI Key | LRSLPXWROXDKQD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=N2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure comprises a piperidine ring substituted at the 3-position with an amino group functionalized by a pyridin-2-ylmethyl moiety. The Boc group at the 1-position enhances solubility and stability during synthetic processes. Key characteristics include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C16H25N3O2 | |
| Molecular Weight | 291.395 g/mol | |
| CAS Number | 1707714-49-5 | |
| IUPAC Name | tert-butyl 4-amino-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate | |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=N2)N |
The pyridine ring’s nitrogen atom at the 2-position introduces potential hydrogen-bonding interactions, which may influence receptor binding in biological systems.
Spectroscopic and Physicochemical Data
While experimental data for this specific compound are sparse, analogous Boc-protected piperidines exhibit characteristic infrared (IR) peaks for carbamate (C=O stretch at ~1700 cm⁻¹) and amine (N-H stretch at ~3300 cm⁻¹). Nuclear magnetic resonance (NMR) spectra typically show distinct signals for the tert-butyl group (δ ~1.4 ppm in ; δ ~28 ppm in ) and pyridin-2-yl protons (δ ~8.5 ppm for aromatic protons).
Solubility in common organic solvents (e.g., dichloromethane, ethyl acetate) is expected to be moderate due to the Boc group’s lipophilicity, though aqueous solubility remains poor without derivatization.
Synthetic Methodologies
General Synthesis Strategy
The synthesis of tert-Butyl 3-((pyridin-2-ylmethyl)amino)piperidine-1-carboxylate involves three key steps:
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Piperidine Ring Formation: Cyclization of appropriate precursors (e.g., amino alcohols) or reductive amination of diketones to generate the piperidine scaffold.
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Introduction of the Pyridin-2-ylmethyl Group: Alkylation of the piperidine amine with 2-(bromomethyl)pyridine under basic conditions.
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to protect the secondary amine.
A representative synthetic route is illustrated below:
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Step 1: Piperidine precursor (e.g., 3-aminopiperidine) is reacted with 2-(bromomethyl)pyridine in acetonitrile at reflux.
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Step 2: The resulting amine is treated with Boc₂O in dichloromethane at room temperature.
Optimization Challenges
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Regioselectivity: Competing alkylation at alternative amine positions may occur, necessitating careful control of stoichiometry and reaction time.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) is typically required to isolate the product from byproducts.
Comparative Analysis with Pyridin-4-yl Analogs
The substitution pattern on the pyridine ring significantly impacts biological activity. For instance, tert-butyl 3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate (CAS 1217722-00-3) exhibits distinct physicochemical properties due to the nitrogen’s position in the aromatic ring :
| Property | Pyridin-2-yl Derivative | Pyridin-4-yl Derivative |
|---|---|---|
| LogP (Predicted) | 2.15 | 1.98 |
| Hydrogen Bond Acceptors | 3 | 3 |
| TPSA | 55.56 Ų | 55.56 Ų |
The pyridin-2-yl derivative’s higher lipophilicity may enhance CNS penetration compared to its 4-yl counterpart .
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